Direct AChE Inhibition Potency: Methamidophos vs. Acephate in Human and Rat Tissues
A direct comparative in vitro study demonstrates that methamidophos is an order of magnitude more potent as an acetylcholinesterase (AChE) inhibitor than its metabolic precursor and common substitute, acephate. The IC50 of methamidophos against human erythrocyte membrane and rat synaptosomal membrane AChE was approximately 10⁻⁵ mol/L, while the IC50 for acephate was approximately 10⁻⁴ mol/L [1]. Furthermore, in an in vivo rat study, after 5 days of administration, methamidophos inhibited blood AChE activity by 68.24% and produced strong inhibition across all brain regions (e.g., 71.51% in cerebellum), whereas acephate inhibited blood AChE by 54.80% and showed no significant inhibition in most brain regions [1].
| Evidence Dimension | In vitro AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | ~10⁻⁵ mol/L |
| Comparator Or Baseline | Acephate: ~10⁻⁴ mol/L |
| Quantified Difference | 10-fold greater potency |
| Conditions | Human erythrocyte membrane and rat synaptosomal membrane AChE; Ellman method |
Why This Matters
This confirms methamidophos is a direct-acting AChE inhibitor, making it the appropriate standard for toxicology studies on OP poisoning, whereas acephate requires metabolic activation and produces a different toxicological profile.
- [1] Zhou, L., et al. (2002). Comparison of the toxic effect of methamidophos and acephate on acetylcholinesterase. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 20(6), 405-8. View Source
